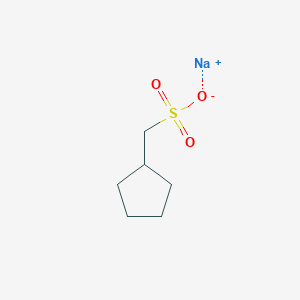
Sodium cyclopentylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclopentylmethanesulfonate is an organosulfur compound with the molecular formula C₆H₁₁NaO₃S. It is a sodium salt of cyclopentylmethanesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and solubility in water, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cyclopentylmethanesulfonate can be synthesized through the sulfonation of cyclopentylmethane followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to avoid over-sulfonation. The resulting cyclopentylmethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclopentylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can produce sulfonic acids or sulfides, respectively.
Applications De Recherche Scientifique
Sodium cyclopentylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes and proteins.
Industry: this compound is employed in the production of detergents, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which sodium cyclopentylmethanesulfonate exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity or stability.
Comparaison Avec Des Composés Similaires
Sodium Methanesulfonate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered.
Sodium Ethanesulfonate: Another similar compound with a shorter alkyl chain, leading to different reactivity and solubility properties.
Sodium Benzenesulfonate: Contains an aromatic ring, which significantly alters its chemical behavior compared to aliphatic sulfonates.
Uniqueness: Sodium cyclopentylmethanesulfonate is unique due to its cyclopentyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such steric effects are desirable.
Propriétés
Formule moléculaire |
C6H11NaO3S |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
sodium;cyclopentylmethanesulfonate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8,9)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
ZZVYASWTGSRNTF-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















